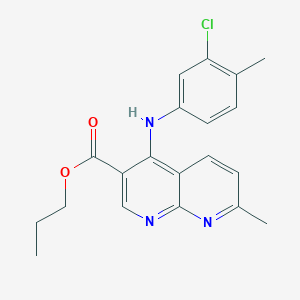
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol, commonly known as DMPE, is a chemical compound with potential applications in scientific research. DMPE is a pyrazole derivative that is widely used as a ligand in coordination chemistry and as a building block for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of DMPE is not fully understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. These complexes can then participate in various chemical reactions, such as catalysis and electrochemistry.
Biochemical and Physiological Effects
DMPE has not been extensively studied for its biochemical and physiological effects. However, it has been shown to exhibit low toxicity in animal studies. It is also believed to have potential applications in drug delivery and imaging due to its ability to form stable complexes with metal ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMPE is its ability to form stable complexes with metal ions, making it a useful ligand in coordination chemistry. However, its synthesis can be challenging, and it may not be suitable for certain experimental conditions. Additionally, its full range of applications and potential limitations are not yet fully understood.
Orientations Futures
There are several future directions for research on DMPE. One potential area of study is its potential applications in drug delivery and imaging. DMPE complexes with metal ions could potentially be used to enhance the efficacy and specificity of drugs and imaging agents. Additionally, further research is needed to fully understand the mechanism of action and potential limitations of DMPE, as well as its potential applications in other areas of scientific research.
Méthodes De Synthèse
DMPE can be synthesized via a multi-step process that involves the reaction of 4-methylbenzaldehyde with 3,5-dimethylpyrazole in the presence of a base to yield 2-(3,5-Dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanone. The ketone can then be reduced using sodium borohydride or lithium aluminum hydride to produce DMPE.
Applications De Recherche Scientifique
DMPE has been widely used in scientific research as a ligand in coordination chemistry. It has been shown to form stable complexes with various metal ions, including copper, nickel, and cobalt. These complexes have been used in catalysis, electrochemistry, and materials science.
Propriétés
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-1-(4-methylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10-4-6-13(7-5-10)14(17)9-16-12(3)8-11(2)15-16/h4-8,14,17H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDRQGLYQLIQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN2C(=CC(=N2)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-methoxybenzamide](/img/structure/B2872185.png)

![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)

![Methyl 4-((4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2872191.png)

![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)


![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)


